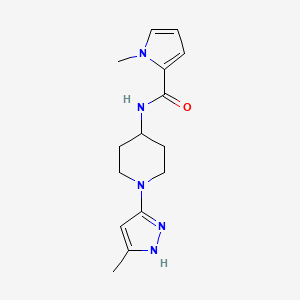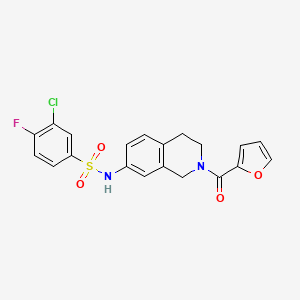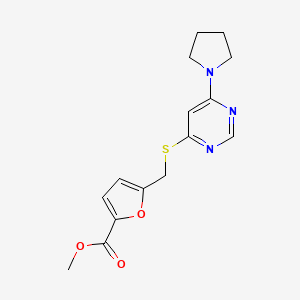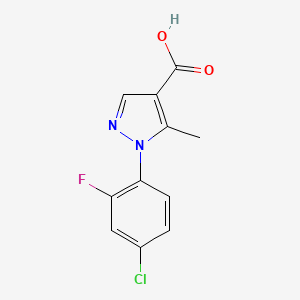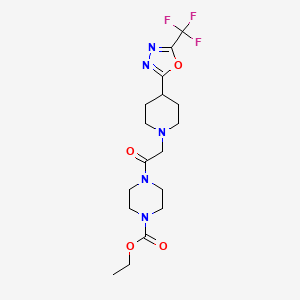
Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a fascinating compound notable for its diverse applications in scientific research. It's a synthetic molecule characterized by its intricate structure and presence of multiple functional groups, making it a versatile candidate for various reactions and applications. This compound's unique chemical properties stem from the trifluoromethyl-1,3,4-oxadiazole moiety, which imparts significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate typically involves several key steps:
Formation of the oxadiazole ring: : This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under cyclization conditions.
Attachment of the piperidine ring: : This step usually involves nucleophilic substitution reactions where the piperidine moiety is introduced.
Acetylation and subsequent esterification: : Introducing the acetyl group and the ethyl ester requires acetylating agents and ethanol under acidic or basic conditions.
Final coupling: : This involves the coupling of intermediate compounds to form the final product, often under controlled temperature and pH conditions to ensure purity and yield.
Industrial Production Methods
Industrial production methods often aim to optimize yield and cost-efficiency:
Bulk synthesis: typically employs catalytic hydrogenation and automated cyclization processes.
Continuous flow chemistry: can be utilized to streamline the multi-step synthesis, allowing for better control over reaction parameters and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The oxadiazole ring can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or peracids.
Reduction: : Reduction of the nitro groups, if present, typically utilizes reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions are common, where various nucleophiles can replace functional groups within the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Nucleophiles: : Halides, alcohols, amines under basic or acidic conditions.
Major Products
Oxidation products: : Often involve the conversion of alcohol groups to ketones or aldehydes.
Reduction products: : Typically result in the formation of amines from nitro groups.
Substitution products: : Depend on the nature of the nucleophile, leading to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building blocks: : Used as intermediates in the synthesis of more complex molecules.
Reactivity studies: : Its reactions help in understanding mechanisms of nucleophilic substitution and oxidative processes.
Biology
Pharmacophore: : The trifluoromethyl-1,3,4-oxadiazole moiety is often part of the pharmacophore in drug development, showing potential as an anti-inflammatory and anticancer agent.
Medicine
Drug development: : Investigated for potential therapeutic uses, particularly in targeting specific enzymes or receptors due to its binding affinity and biological activity.
Industry
Material science: : Utilized in the development of new materials with specialized properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The compound’s mechanism of action largely involves its interaction with biological targets:
Molecular Targets: : Often includes enzymes or receptors with high affinity for the trifluoromethyl-1,3,4-oxadiazole moiety.
Pathways: : The binding of this compound can lead to inhibition or activation of specific biochemical pathways, depending on the target. For example, inhibition of inflammatory mediators or blocking of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(2-(4-(5-fluoromethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : Similar structure but with a fluoromethyl group instead of trifluoromethyl.
Ethyl 4-(2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : Methyl substitution instead of trifluoromethyl.
Unique Characteristics
Trifluoromethyl group: : Imparts higher lipophilicity and metabolic stability compared to other substituents.
Oxadiazole ring: : Contributes to its broad spectrum of biological activities and potential as a pharmacophore in drug development.
This compound's unique combination of functional groups and its resulting properties make it a valuable subject of study in multiple scientific fields, providing a broad spectrum of applications and potential for further exploration.
Propiedades
IUPAC Name |
ethyl 4-[2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O4/c1-2-28-16(27)25-9-7-24(8-10-25)13(26)11-23-5-3-12(4-6-23)14-21-22-15(29-14)17(18,19)20/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPRDZKQUZAAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)
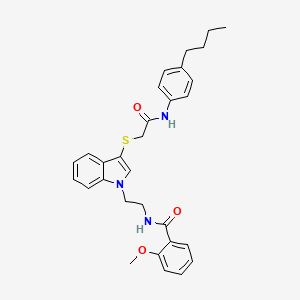
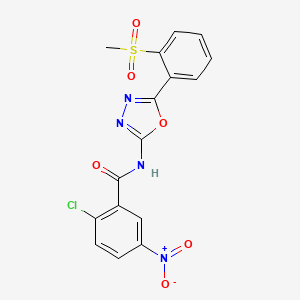
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2407927.png)
![Tert-butyl (3aS,7aR)-2-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2407928.png)
![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2407929.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2407931.png)
![2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid](/img/structure/B2407932.png)
